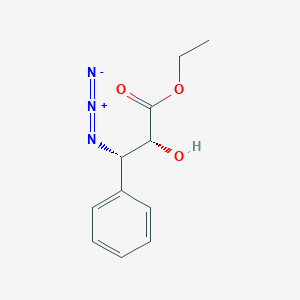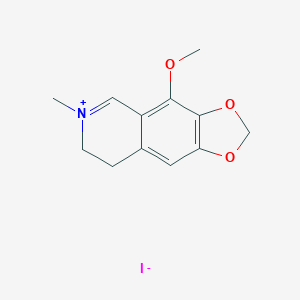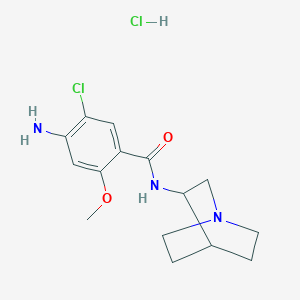![molecular formula C10H15NO B019088 3-[(1S)-1-(Diméthylamino)éthyl]phénol CAS No. 139306-10-8](/img/structure/B19088.png)
3-[(1S)-1-(Diméthylamino)éthyl]phénol
Vue d'ensemble
Description
3-[(1S)-1-(Dimethylamino)ethyl]phenol (3-DMAEP) is an organic molecule that is widely used in scientific research for its unique properties. It is a synthetic compound that can be synthesized in the laboratory and has a variety of applications in a range of scientific fields. 3-DMAEP is a versatile molecule that can be used for a variety of purposes, including as a catalyst, a reagent, and a solvent.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé est reconnu pour son rôle de métabolite de la rivastigmine . La rivastigmine est un inhibiteur de l'acétylcholinestérase sélectif pour le cerveau utilisé dans le traitement de la maladie d'Alzheimer et d'autres déficits de mémoire. L'étude de ses métabolites, comme le 3-[(1S)-1-(diméthylamino)éthyl]phénol, est cruciale pour comprendre le métabolisme du médicament et optimiser ses profils d'efficacité et de sécurité.
Synthèse organique
En tant que composant organique de base, ce produit chimique sert de précurseur dans la synthèse de molécules complexes. Sa structure permet des modifications qui peuvent conduire au développement de nouveaux composés avec des applications potentielles dans diverses industries chimiques .
Science des matériaux
En science des matériaux, les propriétés du composé pourraient être explorées pour le développement de nouveaux matériaux. Sa structure phénolique pourrait être utile pour créer des polymères avec des caractéristiques spécifiques, telles qu'une durabilité accrue ou une résistance chimique .
Chimie analytique
Ce composé peut être utilisé comme matière étalon ou de référence dans les procédures analytiques pour garantir la précision et l'exactitude des instruments et des méthodologies analytiques .
Sciences de l'environnement
L'impact environnemental de produits chimiques comme le this compound est un domaine d'étude important. La recherche peut se concentrer sur sa biodégradabilité, sa toxicité et les méthodes pour son élimination sécuritaire ou sa remise en état à partir d'échantillons environnementaux .
Recherche en biochimie
En biochimie, l'interaction du composé avec les molécules biologiques est intéressante. Il pourrait être utilisé dans des études d'inhibition enzymatique ou dans l'investigation des processus cellulaires qui impliquent des composés phénoliques .
Chimie médicinale
La recherche en chimie médicinale implique la conception et le développement d'agents pharmaceutiques. En tant que composé apparenté à la rivastigmine, le this compound pourrait être étudié pour ses effets thérapeutiques potentiels ou comme modèle pour créer de nouveaux médicaments .
Génie chimique
En génie chimique, le rôle de ce composé pourrait être examiné dans l'optimisation des procédés, par exemple l'amélioration des voies de réaction ou le développement de catalyseurs qui peuvent améliorer l'efficacité de la production .
Mécanisme D'action
Target of Action
It is known to be a metabolite of rivastigmine , which is a brain-selective acetylcholinesterase inhibitor . Therefore, it can be inferred that this compound may also interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 3-[(1S)-1-(Dimethylamino)ethyl]phenol are not well-documented in the literature. As a metabolite of rivastigmine, it may interact with enzymes, proteins, and other biomolecules in a similar manner to its parent compound. Rivastigmine is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .
Molecular Mechanism
As a metabolite of rivastigmine, it may exert its effects at the molecular level through interactions with biomolecules such as acetylcholinesterase .
Metabolic Pathways
Given its status as a metabolite of rivastigmine, it may be involved in similar pathways, potentially interacting with enzymes or cofactors related to acetylcholine metabolism .
Propriétés
IUPAC Name |
3-[(1S)-1-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161005 | |
| Record name | NAP-226-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139306-10-8 | |
| Record name | (S)-3-[1-(Dimethylamino)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139306-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NAP-226-90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139306108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAP-226-90 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAP-226-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-[1-(Dimethylamino)-ethyl]-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAP-226-90 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1608PLR9ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)




![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)


![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)


![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)